molecular formula C8H6F2O3 B1316891 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol CAS No. 72768-97-9

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol

Cat. No.: B1316891
CAS No.: 72768-97-9
M. Wt: 188.13 g/mol
InChI Key: PJPDSEYHEHGLOH-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol is an organic compound characterized by the presence of a difluorinated benzodioxole ring attached to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with formaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol is unique due to its specific combination of a difluorinated benzodioxole ring and a methanol group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDSEYHEHGLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510538
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72768-97-9
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-1,3-dioxaindan-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Crude 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid methyl ester (11.5 g) dissolved in 20 mL of anhydrous tetrahydrofuran (THF) was slowly added to a suspension of lithium aluminum hydride (4.10 g, 106 mmol) in anhydrous THF (100 mL) at 0° C. The mixture was then warmed to room temperature. After being stirred at room temperature for 1 hour, the reaction mixture was cooled to 0° C. and treated with water (4.1 g), followed by sodium hydroxide (10% aqueous solution, 4.1 mL). The resulting slurry was filtered and washed with THF. The combined filtrate was evaporated to dryness and the residue was purified by silica gel column chromatography to give (2,2-difluoro-benzo[1,3]dioxol-5-yl)-methanol (7.2 g, 38 mmol, 76% over two steps) as a colorless oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
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Name
Quantity
4.1 g
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reactant
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4.1 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into 50 mL of tetrahydrofuran, 962 mg of 2,2-difluorobenzo[1,3]dioxol-5-carboxylic acid was suspended, 0.8 mL of triethylamine was added to the suspension, and after cooling with ice, thereto was added 0.75 mL of isobutyl chloroformate. The mixture was stirred for 1 hour, and then 662 mg of sodium borohydride was added thereto, and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was acidified with 1 mol/L hydrochloric acid, the solvent was removed under reduced pressure, and ethyl acetate was added thereto. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 942 mg of a colorless oily substance, (2,2-difluorobenzo[1,3]dioxol-5-yl)methanol.
Quantity
962 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
662 mg
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reactant
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0 (± 1) mol
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reactant
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Quantity
0.8 mL
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solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Commercially available 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (1.0 eq) is slurried in toluene (10 vol). Vitride® (2 eq) is added via addition funnel at a rate to maintain the temperature at 15-25° C. At the end of addition the temperature is increased to 40° C. for 2 h then 10% (w/w) aq. NaOH (4.0 eq) is carefully added via addition funnel maintaining the temperature at 40-50° C. After stirring for an additional 30 minutes, the layers are allowed to separate at 40° C. The organic phase is cooled to 20° C. then washed with water (2×1.5 vol), dried (Na2SO4), filtered, and concentrated to afford crude (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol that is used directly in the next step.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Reactant of Route 2
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Reactant of Route 3
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Reactant of Route 5
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol

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